Anisacril is derived from natural sources and synthesized through chemical processes involving various organic compounds. It is primarily classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This classification influences its chemical reactivity and solubility properties.
The synthesis of anisacril can be achieved through several methods, with the most notable being:
These synthetic routes are optimized for high yield and purity, making them suitable for industrial production .
Anisacril has a complex molecular structure represented by the following chemical formula:
The compound's InChI (International Chemical Identifier) is:
This indicates a branched structure with multiple chiral centers, contributing to its stereochemistry and potential biological activity .
The molecular weight of anisacril is approximately 200.34 g/mol. Its structural complexity allows for various interactions with biological systems, which is essential for its applications in pharmaceuticals.
Anisacril participates in several chemical reactions:
The specific conditions for these reactions include temperature control, solvent choice, and the presence of catalysts or inhibitors to direct the reaction pathway effectively.
Anisacril has potential applications across several fields:
Anisacril (chemical name: 4-methoxyphenyl-2-cyanoacrylate) emerged during the late 20th century amid a transformative period in drug discovery. This era witnessed a strategic shift from serendipitous natural product screening toward rational synthetic design, fueled by advances in molecular modeling and combinatorial chemistry [1] [5]. The compound was first synthesized in 1992 by Roche Pharmaceuticals during a targeted effort to develop kinase modulators. Its core structure—characterized by a methoxy-substituted phenyl ring conjugated to an electron-deficient cyanoacrylate warhead—was engineered to mimic natural phenolic scaffolds while enhancing metabolic stability [8]. Initial structure-activity relationship (SAR) studies revealed unanticipated protein-binding versatility, prompting academic investigation into its mechanism beyond Roche’s original focus [3].
Table 1: Historical Milestones in Drug Discovery Relevant to Anisacril's Development
Era | Dominant Approach | Key Advances | Example Compounds |
---|---|---|---|
Pre-1950s | Natural Product Isolation | Alkaloid purification | Salicin (Willow bark) |
1950s–1980s | Semi-synthesis | Antibiotic derivatization | Penicillin G analogs |
1990s–Present | Rational Design | Computational modeling, HTS | Anisacril (1992) |
Anisacril’s academic value stems from its dual role as a chemical probe and structural template:
Table 2: Anisacril’s Key Structural Features and Derivative Activities
Region | Structure | Function | Derivative Impact |
---|---|---|---|
A | 4-MeO-C₆H₄ | Van der Waals interactions | 3-Cl substitution → 5x ↑ HDAC6 potency |
B | −CH=C(CN)COO− | Michael acceptor | Ester → amide → ↓ cytotoxicity |
C | −CN | H-bonding, dipole stabilization | Nitrile → keto group → ↑ solubility |
Fragment-based drug design (FBDD) campaigns using Anisacril cores have yielded 17 patented analogs since 2010, primarily targeting inflammatory pathways [3]. Its structural plasticity also enables nanoparticle conjugation, enhancing tumor accumulation in murine xenograft models by 8-fold versus free drug [2].
Despite decades of study, critical gaps persist in Anisacril research:
Table 3: Research Gaps and Proposed Resolution Strategies
Gap Category | Specific Challenge | Resolution Approach | Academic Impact |
---|---|---|---|
Mechanistic | Unidentified protein targets | Chemical proteomics + AI docking | Target deconvolution |
Methodological | Low synthetic efficiency | Photoredox catalysis screening | Green chemistry advancement |
Translational | In vivo distribution uncertainty | Radiolabeled tracer studies (¹⁴C) | PK/PD model refinement |
Future research priorities include:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9